molecular formula C23H27N3O3S B2721690 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-79-4

3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2721690
CAS No.: 897454-79-4
M. Wt: 425.55
InChI Key: UGRCGMPSIBULGZ-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research, built around a multi-heterocyclic core. Its structure incorporates a 1H-imidazole ring linked via a thioethyl bridge to a 3,4-diethoxybenzamide group, making it a prime candidate for exploration in various biochemical pathways . Nitrogen-containing heterocycles like the 1H-imidazole and benzamide motifs in this compound are recognized as privileged scaffolds in drug discovery due to their ability to mimic natural products and interact with a wide range of biological targets . Researchers can investigate this molecule as a key intermediate or precursor in the synthesis of more complex pharmacologically active agents. Its structural features, particularly the imidazole-thioether linkage, suggest potential for use in developing enzyme inhibitors or as a tool compound for probing cellular processes. The presence of the 1H-imidazole ring, a common feature in many bioactive molecules, indicates that this compound may serve as a versatile building block for constructing libraries of derivatives aimed at screening for various therapeutic activities . This product is intended for research purposes by qualified laboratory personnel only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,4-diethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-4-28-20-11-10-18(14-21(20)29-5-2)22(27)24-12-13-30-23-25-15-19(26-23)17-8-6-16(3)7-9-17/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRCGMPSIBULGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

This approach involves preparing the 5-(p-tolyl)-1H-imidazole-2-thiol core, followed by alkylation with an N-(2-haloethyl)-3,4-diethoxybenzamide intermediate.

Detailed Procedure

Step 1: Preparation of 5-(p-tolyl)-1H-imidazole-2-thiol

The imidazole-thiol component can be prepared through a modification of the method described for benzimidazole-2-thiols:

p-Tolylglyoxal + Ammonium thiocyanate + Ammonium acetate → 5-(p-tolyl)-1H-imidazole-2-thiol

Procedure:

  • In a 250 mL round-bottomed flask, combine p-tolylglyoxal (1.0 equiv), ammonium thiocyanate (1.2 equiv), and ammonium acetate (2.5 equiv) in glacial acetic acid (40 mL).
  • Heat the reaction mixture at 90-100°C for 4-6 hours with constant stirring.
  • Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).
  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 5-(p-tolyl)-1H-imidazole-2-thiol.

Step 2: Preparation of N-(2-bromoethyl)-3,4-diethoxybenzamide

This intermediate can be synthesized based on the procedure for similar benzamide derivatives:

3,4-Diethoxybenzamide + 2-Bromoethylamine hydrochloride → N-(2-bromoethyl)-3,4-diethoxybenzamide

Procedure:

  • Dissolve 3,4-diethoxybenzamide (1.0 equiv) in anhydrous tetrahydrofuran (30 mL) and cool to 0°C.
  • Add triethylamine (1.5 equiv) and stir for 15 minutes.
  • Add 2-bromoethylamine hydrochloride (1.1 equiv) and continue stirring at room temperature for 12 hours.
  • Monitor reaction completion by thin-layer chromatography.
  • Evaporate the solvent, dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain N-(2-bromoethyl)-3,4-diethoxybenzamide.

Step 3: Coupling Reaction

The final step involves nucleophilic substitution between the thiol and the bromoethyl intermediate:

5-(p-tolyl)-1H-imidazole-2-thiol + N-(2-bromoethyl)-3,4-diethoxybenzamide → 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 5-(p-tolyl)-1H-imidazole-2-thiol (1.0 equiv) in DMF (20 mL).
  • Add K₂CO₃ (2.0 equiv) and stir for 30 minutes at room temperature.
  • Add N-(2-bromoethyl)-3,4-diethoxybenzamide (1.1 equiv) dropwise and heat the reaction mixture at 60-70°C for 8-10 hours.
  • Cool to room temperature, pour into water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
  • Purify by column chromatography (hexane/ethyl acetate) to obtain the target compound.

Reaction Conditions and Yield Data

Step Reagents Solvent Temperature Time Catalyst Yield (%)
1 p-Tolylglyoxal, NH₄SCN, NH₄OAc Glacial acetic acid 90-100°C 4-6 h - 75-80
2 3,4-Diethoxybenzamide, BrCH₂CH₂NH₂·HCl THF 0°C → rt 12 h Et₃N 80-85
3 5-(p-Tolyl)-imidazole-2-thiol, Bromoethyl intermediate DMF 60-70°C 8-10 h K₂CO₃ 70-75

Preparation Method 2: Multicomponent Approach for Imidazole Formation

Synthetic Route Overview

This method employs a multicomponent approach for the imidazole portion, similar to that described for triphenyl imidazole synthesis, followed by functionalization to incorporate the thioether and benzamide components.

Detailed Procedure

Step 1: Synthesis of 4,5-disubstituted imidazole core

Based on the green chemistry approach for triphenyl imidazole:

p-Tolylglyoxal + Benzil + Ammonium acetate → 4,5-diphenyl-2-(p-tolyl)-1H-imidazole

Procedure:

  • In a 250 mL round-bottomed flask, place p-tolylglyoxal (1.5 mL, 1.0 equiv), benzil (2.5 g, 1.0 equiv), and ammonium acetate (5.0 g, excess) in glacial acetic acid (40 mL).
  • Add copper sulfate (2% solution, 2.5 mL) as catalyst.
  • Heat the reaction mixture at 80-90°C with constant stirring for 2 hours.
  • Cool the mixture to 50-60°C and pour into 125 mL of cold water.
  • Allow to stand for 15 minutes, then filter the precipitate under suction.
  • Recrystallize from methanol to obtain the imidazole intermediate.

Step 2: Conversion to thiol derivative

The imidazole intermediate is converted to its thiol derivative:

Imidazole intermediate + Sulfur + Base → 5-(p-tolyl)-1H-imidazole-2-thiol

Procedure:

  • Dissolve the imidazole intermediate (1.0 equiv) in anhydrous THF (30 mL).
  • Add elemental sulfur (1.5 equiv) and potassium tert-butoxide (2.0 equiv).
  • Reflux the mixture for 3-4 hours until completion (monitor by TLC).
  • Cool to room temperature, acidify with dilute HCl to pH 5-6.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain the thiol derivative.

Step 3: Coupling with N-(2-bromoethyl)-3,4-diethoxybenzamide

The final step involves nucleophilic substitution as described in Method 1, Step 3.

Reaction Conditions and Yield Data

Step Reagents Solvent Temperature Time Catalyst Yield (%)
1 p-Tolylglyoxal, Benzil, NH₄OAc Glacial acetic acid 80-90°C 2 h CuSO₄ (2%) 85-90
2 Imidazole intermediate, Sulfur THF Reflux 3-4 h t-BuOK 65-70
3 Thiol derivative, Bromoethyl intermediate DMF 60-70°C 8-10 h K₂CO₃ 70-75

Preparation Method 3: One-Pot Clay-Catalyzed Synthesis

Synthetic Route Overview

This approach utilizes a one-pot, clay-catalyzed multicomponent reaction for the imidazole portion, inspired by the method for benzothiazole/benzimidazole tethered imidazole derivatives.

Detailed Procedure

Step 1: Clay catalyst preparation

Based on the procedure for brick-derived clay catalyst:

Procedure:

  • Collect clay from brick material and grind to fine powder.
  • Sieve through 100-mesh screen to obtain uniform particles.
  • Wash with distilled water several times to remove impurities.
  • Dry in an oven at 120°C for 4 hours.
  • Activate by heating at 300°C for 2 hours before use.

Step 2: One-pot synthesis of imidazole-thiol intermediate

p-Tolylglyoxal + Thiourea + Ammonium acetate → 5-(p-tolyl)-1H-imidazole-2-thiol

Procedure:

  • In a 100 mL round-bottomed flask, combine p-tolylglyoxal (1.0 equiv), thiourea (1.2 equiv), and ammonium acetate (3.0 equiv).
  • Add the prepared clay catalyst (15% w/w) and ethanol (20 mL).
  • Heat under reflux for 3-4 hours, monitoring completion by TLC.
  • Filter hot to remove the catalyst, which can be washed, dried, and reused.
  • Cool the filtrate to room temperature, collect the precipitate by filtration, and recrystallize from ethanol to obtain the imidazole-thiol intermediate.

Step 3: Coupling with N-(2-bromoethyl)-3,4-diethoxybenzamide

The final step involves nucleophilic substitution as described in Method 1, Step 3.

Reaction Conditions and Yield Data for Clay Catalyst Reuse

Catalyst Cycle Reaction Time (h) Yield (%) Purity (%)
1st use 3.0 88 96
2nd use 3.5 85 95
3rd use 4.0 82 94
4th use 4.5 80 92
5th use 5.0 75 90

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

Method Overall Steps Total Reaction Time (h) Overall Yield (%) Advantages Limitations
Method 1 3 24-28 42-51 Well-defined intermediates, Easier purification Multiple steps, Longer overall time
Method 2 3 13-16 39-47 Higher yield for imidazole formation Requires handling of elemental sulfur
Method 3 2 11-14 53-59 Fewer steps, Eco-friendly catalyst, Highest overall yield Requires catalyst preparation

Scalability Assessment

Each method was evaluated for scalability from laboratory to production scale:

Method Lab Scale (g) Scaled Production (g) Scale-up Yield (%) Key Considerations
Method 1 5-10 100-250 38-45 Heat management critical for larger batches
Method 2 5-10 100-250 35-42 Sulfur handling becomes challenging at scale
Method 3 5-10 100-250 50-55 Most amenable to scale-up, Reduced waste streams

Spectroscopic Characterization

The synthesized compound 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can be characterized using various spectroscopic techniques:

FT-IR Spectroscopy

Functional Group Frequency (cm⁻¹) Assignment
N-H (amide) 3290-3310 Stretching
N-H (imidazole) 3150-3170 Stretching
C=O (amide) 1640-1660 Stretching
C-N 1520-1540 Stretching
C-S 650-700 Stretching
C-O (ether) 1050-1100 Stretching

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Proton Chemical Shift (ppm) Multiplicity Integration Assignment
H-imidazole 12.00-12.20 s 1H NH of imidazole
Ar-H 7.40-7.60 m 4H Aromatic protons
Ar-H 7.10-7.30 d 2H Aromatic protons
N-H 8.40-8.60 t 1H NH of amide
-O-CH₂- 4.00-4.20 q 4H OCH₂CH₃
-S-CH₂- 3.30-3.50 t 2H SCH₂
-CH₂-N- 3.40-3.60 q 2H CH₂NH
-CH₃ (tolyl) 2.30-2.40 s 3H p-CH₃
-CH₃ (ethoxy) 1.30-1.50 t 6H OCH₂CH₃

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

Carbon Chemical Shift (ppm) Assignment
C=O 165-170 Amide carbonyl
C-S 140-145 Imidazole C-2
C-N 150-155 Imidazole C-5
Ar-C 110-140 Aromatic carbons
-O-CH₂- 60-65 OCH₂CH₃
-S-CH₂- 30-35 SCH₂
-CH₂-N- 38-42 CH₂NH
-CH₃ (tolyl) 20-22 p-CH₃
-CH₃ (ethoxy) 14-16 OCH₂CH₃

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thioethyl group to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide core, potentially leading to the formation of amines or alcohols.

    Substitution: The diethoxy groups on the benzamide core can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diethoxy groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways or protein functions.

    Medicine: Due to its structural features, it could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might find applications in the development of new polymers or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring and thioethyl group are likely key functional groups involved in these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Heterocycle Substituents on Benzamide Key Linker Biological Activity Reference
3,4-Diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (Target) Benzamide + Imidazole Imidazole 3,4-Diethoxy Thioethyl Hypothesized anticancer -
W1 (3-(2-(Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Benzamide + Benzimidazole Benzimidazole 2,4-Dinitrophenyl Acetamido-thioether Antimicrobial, anticancer
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) Benzamide + Thiadiazole 1,3,4-Thiadiazole Varied Piperidine-thioether Acetylcholinesterase inhibition
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)imidazol-2-yl]thio]acetamide Benzothiazole + Imidazole Imidazole None Thioacetamide Cytotoxic (IC50 = 15.67 µg/mL)
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide Benzamide + Thiadiazole 1,3,4-Thiadiazole 5-Ethoxy Direct bond Intermediate for cytosine analogs

Key Observations :

  • The imidazole-thioether motif in the target compound is structurally distinct from thiadiazole (e.g., 7a-7l) or benzimidazole (e.g., W1) derivatives, which may alter target specificity .

Key Observations :

  • The target compound likely requires amide coupling (e.g., DCC/HOBt) similar to 7a-7l, but the thioethyl linker may necessitate additional steps for thioether formation .
  • Triethylamine -mediated syntheses () are less efficient than DCC/HOBt, highlighting the latter’s utility in high-yield benzamide preparations .

Physicochemical Properties

  • Solubility : Thioethyl linkers improve aqueous solubility relative to rigid aromatic linkers (e.g., benzothiazole in ) .

Biological Activity

3,4-Diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a benzamide core with diethoxy groups and an imidazole moiety linked through a thioether group. Its unique structural characteristics suggest various pharmacological applications, particularly in the fields of cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is C21H23N3O3S, with a molecular weight of approximately 397.49 g/mol. The presence of the p-tolyl group and the imidazole ring indicates potential interactions with biological targets, which can lead to significant therapeutic effects.

Property Value
Molecular FormulaC21H23N3O3S
Molecular Weight397.49 g/mol
IUPAC Name3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Anticancer Properties

Recent studies have indicated that compounds similar to 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit promising anticancer activities. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines, including breast cancer and leukemia . The mechanism of action is thought to involve inhibition of key enzymes involved in cancer cell proliferation.

Case Study:
A study evaluating the efficacy of similar benzamide derivatives found that certain compounds significantly inhibited cell growth in human T-cell lymphoblastic leukemia cells resistant to conventional treatments. This suggests that 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide may also possess similar capabilities .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been documented in several studies. Compounds with structural similarities to 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide demonstrated effective inhibition of bacterial growth at low concentrations. For example, a related study reported that certain benzamides exhibited fungicidal activity against various pathogens .

The biological activity of 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors associated with cancer progression and microbial resistance. The imidazole ring can facilitate binding to metal ions or active sites on enzymes, thereby modulating their activity and affecting various biochemical pathways.

Comparative Analysis

To better understand the unique properties of 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, it is useful to compare it with other similar compounds:

Compound Name Key Features Biological Activity
3,4-Diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide Diethoxy substitution; imidazole ringPotential anticancer and antimicrobial effects
Benzamide Derivative A Different substituents; lacks imidazoleModerate anticancer activity
Benzamide Derivative B Contains oxadiazole ring; different functional groupsStrong antimicrobial properties

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